2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Description
2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H29N7O2 and its molecular weight is 471.565. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazolo[4,5-d]pyrimidine moiety, which is a common structural feature in many biologically active compounds . Compounds with this moiety have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of action
The mode of action of such compounds often involves interactions with specific target receptors via hydrogen bonding and dipole interactions . The exact mode of action would depend on the specific targets that this compound interacts with.
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of this compound. Given the diverse pharmacological activities associated with triazolo[4,5-d]pyrimidine compounds, it’s likely that multiple biochemical pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse pharmacological activities associated with triazolo[4,5-d]pyrimidine compounds, the effects could range from inhibition of cell growth (in the case of anticancer activity) to modulation of immune responses (in the case of anti-inflammatory activity) .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-18(2)20-6-10-22(11-7-20)35-16-23(34)31-12-14-32(15-13-31)25-24-26(28-17-27-25)33(30-29-24)21-8-4-19(3)5-9-21/h4-11,17-18H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBBVLOINGCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C(C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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